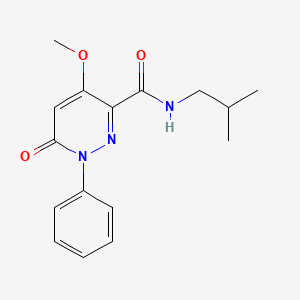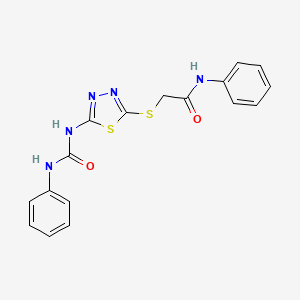
(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a type of chalcone, a class of compounds that are known for their diverse range of biological activities . Chalcones are privileged structures in chemistry because they present a variety of possibilities for the construction of new molecules, which can be obtained from natural sources or by synthesis .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .
Molecular Structure Analysis
The molecular structure of this chalcone was elucidated using single-crystal X-ray diffraction technique . The crystallographic data show that at room temperature, the compound has a monoclinic structure with P21/c space group, and four molecules per unit cell .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were investigated using various spectroscopic techniques . The vibrational, electronic and non-linear optical (NLO) properties of the compound were studied .
科学的研究の応用
Spectroscopic Characterization and Antimicrobial Activity
The compound has been characterized using various spectroscopic techniques like FT-IR, UV-visible, and NMR, and its structure has been determined using X-ray diffraction. Its antimicrobial properties have also been explored, showing moderate activity against selected pathogens (Sadgir et al., 2020).
Crystal Structure and Hirshfeld Surface Studies
Chalcone derivatives, including this compound, have been synthesized and characterized by single-crystal X-ray diffraction. Hirshfeld surface analysis is utilized to understand the intermolecular interactions, which can have implications in material science (Salian et al., 2018).
Insights into Molecular Structure and Electronic Properties
Detailed analysis of this compound's molecular structure, electronic properties, and chemical reactivity has been conducted using density functional theory (DFT). This provides insights into its potential applications in fields like materials science and pharmacology (Adole et al., 2020).
Nonlinear Optical Properties and NBO Analysis
The nonlinear optical properties and molecular structure of chalcone derivatives have been studied, revealing potential applications in photonic and electronic devices. NBO analysis helps in understanding the stability and charge delocalization within the molecule, which is critical for materials science applications (Najiya et al., 2014).
Synthesis and Characterization of Chalcone Derivatives
Research has been done on synthesizing and characterizing chalcone derivatives, including the compound , which aids in the development of new materials with potential applications in various fields like pharmaceuticals and materials science (Tayade & Waghmare, 2016).
Molecular Docking and Interaction with SARS-CoV-2
A study investigated the interactions of chalcone derivatives with SARS-CoV-2, offering insights into potential therapeutic applications of these compounds in treating COVID-19 (Almeida-Neto et al., 2020).
Nonlinear Optical Studies and DFT Method
Further research into the nonlinear optical properties of chalcone derivatives has been conducted using Z-scan technique and DFT method, indicating the potential of these compounds in nonlinear optics and photonics (Mathew et al., 2019).
将来の方向性
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSGVFFDBSTANJ-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)
![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)
![8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377034.png)

![2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride](/img/structure/B2377038.png)




![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)
![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)
![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)